1-(Furan-2-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGYLKTISAERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338043 | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-63-3 | |
| Record name | 1-(2-Furanyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(furan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 Furan 2 Yl Butan 2 One
Established Synthesis Routes
Traditional methods for the synthesis of 1-(Furan-2-yl)butan-2-one rely on well-known organic reactions that are fundamental to the construction of carbon-carbon bonds and the functionalization of aromatic heterocycles like furan (B31954).
Friedel-Crafts Alkylation from Furan and 1-Chlorobutan-2-one (B1265656)
The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl halide. ijpcbs.commasterorganicchemistry.com In this approach, furan reacts with 1-chlorobutan-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.combeilstein-journals.org The Lewis acid activates the alkyl halide, facilitating the electrophilic attack of the resulting carbocation or carbocation-like species onto the electron-rich furan ring. masterorganicchemistry.com This reaction typically proceeds via an electrophilic aromatic substitution mechanism. libretexts.org While effective, this method can be limited by polyalkylation and the potential for carbocation rearrangements, although the latter is less of a concern with the specific reactants for this compound. masterorganicchemistry.comlibretexts.org
Grignard Carbonyl Reaction from Propanenitrile and 2-(Chloromethyl)furan (B1296002)
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a Grignard reagent derived from a propyl halide with a suitable furan-containing electrophile. An alternative strategy involves the reaction of propanenitrile with a Grignard reagent prepared from 2-(chloromethyl)furan. This method leverages the reactivity of nitriles with organomagnesium compounds, which, after hydrolysis, can yield ketones. The use of 2-(chloromethyl)furan allows for the introduction of the furan moiety. escholarship.org Esters can also be converted to tertiary alcohols using two equivalents of a Grignard reagent. ambeed.com
Corey-Kim Oxidation of 1-(Furan-2-yl)butan-2-ol
The Corey-Kim oxidation provides a method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgalfa-chemistry.com This reaction utilizes a complex formed from N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which activates the alcohol for oxidation. wikipedia.orgalfa-chemistry.com To synthesize this compound, the precursor alcohol, 1-(Furan-2-yl)butan-2-ol, is required. This alcohol can be prepared through methods such as the reduction of the corresponding ketone or via a Grignard reaction between furan-2-carbaldehyde and a propyl magnesium halide. Once the alcohol is obtained, it is treated with the Corey-Kim reagent, followed by the addition of a base like triethylamine, to yield the desired ketone. wikipedia.org This method is often preferred over other oxidation protocols due to its mild reaction conditions. alfa-chemistry.com
Advanced Synthetic Strategies and Catalysis
More recent approaches to the synthesis of furan derivatives focus on catalytic methods, particularly those involving hydrodeoxygenation (HDO), which are crucial in the context of biomass valorization.
Hydrodeoxygenation (HDO) Reactions Involving Furan-Acetone Condensation Adducts
Hydrodeoxygenation is a process that removes oxygen from organic compounds, often using a combination of hydrogen gas and a heterogeneous catalyst. semanticscholar.org In the context of producing this compound, HDO can be applied to adducts formed from the condensation of furfural (B47365) and acetone (B3395972). rsc.org Furfural, a key platform chemical derived from lignocellulosic biomass, can undergo an aldol (B89426) condensation with acetone to produce 4-(2-furyl)-3-buten-2-one (B1221072) (a furfural-acetone adduct). researchgate.netresearchgate.net The subsequent selective hydrogenation of the carbon-carbon double bond in this adduct, while preserving the furan ring and the ketone functional group, yields this compound. This transformation is a key step in the pathway to convert biomass-derived molecules into valuable chemicals and fuel components. rsc.org
The efficiency and selectivity of HDO reactions are highly dependent on the catalyst used. Supported nickel catalysts have emerged as a promising and cost-effective option for these transformations. researchgate.net The support material plays a crucial role in the catalyst's performance by influencing metal dispersion, surface area, and acidity. aip.orgbcrec.id
Research has shown that nickel supported on mixed oxides like alumina-zirconia (Al₂O₃-ZrO₂) and silica-zirconia (SiO₂-ZrO₂) are effective for the HDO of furan-acetone condensation adducts. researchgate.net In a study investigating the HDO of these adducts, catalysts such as 10% Ni/Al₂O₃-ZrO₂ and 10% Ni/SiO₂-ZrO₂ were tested. The reaction, conducted in a batch reactor at 200°C, yielded a mixture of products including 4-(furan-2-yl)butan-2-one. researchgate.net The product distribution is influenced by the support, with Ni/Al₂O₃-ZrO₂ and Ni/SiO₂-ZrO₂ showing different selectivities towards various hydrogenated and ring-opened products. researchgate.net Increasing the nickel loading on the catalyst can lead to an increased conversion of the HDO products. researchgate.net
Table 1: Catalyst Performance in Hydrodeoxygenation of Furfural-Acetone Condensation Adducts researchgate.net
| Catalyst | Support | Temperature (°C) | Reaction Time (h) | Key Products | Total Yield (%) |
| 10% Ni/Al₂O₃-ZrO₂ | Alumina-Zirconia | 200 | 4 | 4-(furan-2-yl)butan-2-one and other derivatives | 55-81 |
| 10% Ni/SiO₂-ZrO₂ | Silica-Zirconia | 200 | 4 | 4-(furan-2-yl)butan-2-one and other derivatives | 55-81 |
The data indicates that both catalyst systems are active in the HDO process, with the potential to produce this compound as part of a complex product mixture. The choice of support material can be used to steer the reaction towards desired products. For instance, Ni/SiO₂-ZrO₂ was found to promote the formation of 1,5-di(furan-2-yl)pentan-3-one, while Ni/Al₂O₃-ZrO₂ favored the production of non-1-en-3-one. researchgate.net Further optimization of reaction conditions and catalyst formulation is essential to enhance the selectivity towards this compound.
Catalytic Hydrogenation with Ruthenium Nanoparticles
Ruthenium (Ru) nanoparticles are effective catalysts for the hydrogenation of furan derivatives. nih.govresearchgate.net In the context of this compound, which is an intermediate in the hydrogenation of furfural acetone, ruthenium catalysts preferentially hydrogenate the furan ring before reducing the ketone group. nih.gov This selective pathway leads to the formation of 4-(tetrahydro-2-furyl)butan-2-one. nih.govrsc.org
Studies using ruthenium nanoparticles supported on CO2-responsive polymer-grafted silica (B1680970) have demonstrated adaptive control over the hydrogenation process. nih.govresearchgate.net By switching between a pure H₂ atmosphere and an H₂/CO₂ mixture, the catalytic system can be tuned to selectively yield either the fully saturated alcohol, 4-(tetrahydro-2-furyl)butan-2-ol, or the saturated ketone, 4-(tetrahydro-2-furyl)butan-2-one. nih.gov The reaction is typically conducted in solvents like butan-1-ol at elevated temperatures and pressures. nih.gov For instance, using a Ru/C catalyst, the hydrogenation of furfural acetone can proceed to 4-(tetrahydrofuran-2-yl)butan-2-ol (THFA) with high yields. rsc.org
Table 1: Hydrogenation Products of Furfural Acetone (1) using Ru@PGS Catalyst
| Gas Atmosphere | Major Product | Product Structure |
|---|---|---|
| H₂ | 4-(tetrahydro-2-furyl)butan-2-ol (5) | |
| H₂/CO₂ | 4-(tetrahydro-2-furyl)butan-2-one (3) |
Data sourced from multiple studies on ruthenium-catalyzed hydrogenation. nih.govresearchgate.net
Platinum Catalysts in HDO Processes
Platinum (Pt) catalysts are widely used in hydrodeoxygenation (HDO) processes to convert biomass-derived furans into alkanes for biofuels. researchgate.netmdpi.com During the HDO of furfural-acetone condensation adducts, this compound is a key intermediate product. researchgate.net The reaction over platinum catalysts, often supported on materials like carbon or alumina, can lead to further hydrogenation and deoxygenation. researchgate.netmdpi.com
The addition of platinum to iron-based catalysts has been shown to improve catalyst stability by generating hydrogen spillover, which aids in the HDO of furfural. conicet.gov.ar In reactions involving furfural-acetone adducts, platinum-based systems can facilitate the formation of saturated carbonyl products at temperatures around 220°C and 2.5 MPa. researchgate.net The ultimate goal of these HDO processes is often the production of long-chain alkanes, such as tridecane. researchgate.net
Oxidative Rearrangement Approaches
Oxidative rearrangement presents a sophisticated strategy for the functionalization of the furan ring in compounds like this compound. This method allows for the synthesis of other valuable substituted furan derivatives.
Formation of Spiro-Intermediates and Subsequent Hydrolysis
A notable approach involves the oxidative rearrangement of 4-(furan-2-yl)butan-2-ones to create substituted 4-(furan-2-yl)but-3-en-2-ones. nih.govresearchgate.net This transformation proceeds through the formation of a key spiro-intermediate. nih.govresearchgate.net The process is initiated by an oxidant, such as N-Bromosuccinimide (NBS), which triggers an oxidative dearomatization of the furan ring. researchgate.net This leads to a spirocyclization event, forming the spiro-intermediate. researchgate.net Subsequent hydrolysis of this intermediate results in the ring-opening and rearomatization to yield the functionalized furan product in moderate to good yields. nih.govresearchgate.net This sequence demonstrates a powerful method for modifying the furan scaffold. nih.govresearchgate.net
Biomass Catalytic Conversion Integration
The synthesis of this compound is deeply integrated with the catalytic conversion of biomass. It is a downstream product from platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from carbohydrates. mdpi.comresearchgate.netrsc.org
Synthesis from 5-Hydroxymethylfurfural (HMF) via Condensation
While direct synthesis of this compound from HMF is not the primary route, the underlying chemistry involves similar principles. The general strategy for producing such C₈ compounds involves the aldol condensation of furfural (a related biomass-derived aldehyde) with acetone. This reaction first produces 4-(2-furyl)-3-buten-2-one. The subsequent selective hydrogenation of the carbon-carbon double bond yields this compound. HMF can be converted to furfural, linking it to this synthetic pathway. The integration of biomass conversion to HMF or furfural, followed by C-C coupling reactions like aldol condensation and subsequent hydrogenation, is a cornerstone of producing valuable furanic chemicals. researchgate.net
Table 2: General Synthesis Pathway from Furfural
| Step | Reactants | Product |
|---|---|---|
| 1. Aldol Condensation | Furfural, Acetone | 4-(2-furyl)-3-buten-2-one |
| 2. Hydrogenation | 4-(2-furyl)-3-buten-2-one, H₂ | This compound |
This pathway is a common method for synthesizing furanic ketones from biomass-derived aldehydes.
Derivative Synthesis and Functionalization
This compound serves as a precursor for the synthesis of various functionalized molecules. Its structure, containing a reactive ketone group and a furan ring, allows for diverse chemical modifications.
One key transformation is the synthesis of nitrogen-containing derivatives. For example, 4-(Furan-2-yl)-4-(phenylamino)butan-2-one can be synthesized, introducing an amino group to the carbon adjacent to the furan ring. mdpi.com Another example is the synthesis of (3S)-3-amino-1-(furan-2-yl)butan-2-one, which places an amino group on the butyl chain. molport.com
Furthermore, the ketone moiety can participate in more complex cascade reactions. In a copper-catalyzed dehydrogenative reaction, the propyl moiety of 1-(heteroaryl)-1-butanones can react with amines and N-substituted maleimides to form highly substituted anilines. nih.gov The furan ring itself can also be the site of functionalization. As mentioned previously, oxidative rearrangement of this compound leads to substituted vinyl furans. nih.gov These examples highlight the utility of this compound as a building block in synthetic organic chemistry.
Synthesis of Oxime Derivatives
The ketone functional group in this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This classic reaction is a common strategy for derivatizing ketones and is important in the development of new chemical entities.
The general synthesis involves reacting the parent ketone, this compound, with hydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent such as ethanol, with a base like sodium carbonate to neutralize the liberated hydrochloric acid. ncsu.edu This straightforward method has been applied to synthesize the oxime of 4-(furan-2-yl)butan-2-one and its analogues. researchgate.net For instance, oximes of 4-(furan-2-yl)butan-2-one, 4-(5-methylfuran-2-yl)butan-2-one, and related thiophene (B33073) isosteres have been successfully prepared using this approach. researchgate.net Research into oxime esters has also demonstrated their potential as biologically active compounds, with various oxime esters synthesized from different ketones showing activities such as antibacterial effects. ncsu.edu
Below is a table summarizing the synthesis of oxime derivatives from related furan ketones.
| Starting Ketone | Product | Notes | Reference |
| This compound | This compound oxime | A standard oxime formation reaction. | researchgate.net |
| 4-(5-Methylfuran-2-yl)butan-2-one | 4-(5-Methylfuran-2-yl)butan-2-one oxime | Synthesized and analyzed for its sensory properties. | researchgate.net |
| 1-(Furan-2-yl)ethanone | 1-(Furan-2-yl)ethanone oximyl 4-isopropylcyclohexa-1,3-dienecarboxylate | An example of an oxime ester derivative. | ncsu.edu |
| (E)-1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone | (E)-1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone oxime | Synthesis of a complex oxime with anti-inflammatory activity. | cust.edu.tw |
Formation of Substituted 4-(Furan-2-yl)but-3-en-2-ones
Substituted 4-(furan-2-yl)but-3-en-2-ones, which are α,β-unsaturated ketones, are valuable synthetic intermediates. These compounds can be prepared from this compound derivatives through several methodologies.
One prominent method is the oxidative rearrangement of 4-(furan-2-yl)butan-2-one precursors. mdpi.comresearchgate.net This process proceeds through the formation of a key spiro-intermediate, which upon hydrolysis, yields the functionalized but-3-en-2-one (B6265698). mdpi.com While this has been explored with more complex analogues, the fundamental transformation provides a pathway to these unsaturated systems.
Another classical approach for forming such structures is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. For example, the condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one has been shown to produce a substituted 4-(furan-2-yl)but-3-en-2-one (B6264371) derivative, specifically yielding the Z-isomer exclusively. mdpi.com
The following table presents examples of substituted but-3-en-2-one derivatives and their reported synthesis yields.
| Product | Yield | Method | Reference |
| 1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | 87% | Oxidative dearomatization-cyclization | mdpi.com |
| 1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | 77% | Oxidative dearomatization-cyclization | mdpi.com |
| 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one | Not specified | Knoevenagel condensation | mdpi.com |
Diversification through Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient strategy for molecular diversification. The this compound structure is a suitable substrate for such transformations, primarily by leveraging the reactivity of the furan ring.
One innovative approach involves a "Furan Ring Opening - Azaheterocycle Closure" sequence. rscf.ru This strategy utilizes the furan moiety as a latent 1,4-dicarbonyl equivalent. The cascade reaction is anticipated to transform (furan-2-yl)butan-2-ones into a diverse range of functionalized pyrroles, significantly reducing the synthetic steps and costs associated with isolating intermediates. rscf.ru
Another powerful cascade methodology is based on the oxidative dearomatization of the furan ring. mdpi.comresearchgate.net In the synthesis of 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones, a process starting from related furanopropanones involves an oxidative furan dearomatization followed by an unusual cyclization of the resulting 2-ene-1,4,7-trione intermediate. mdpi.com This cyclization is related to the Paal-Knorr synthesis, a classical method for synthesizing furans from 1,4-dicarbonyl compounds. mdpi.comchim.it This sequence transforms the initial simple furan into a new, highly functionalized furan system, demonstrating the diversification potential of such cascade processes. mdpi.comresearchgate.net These methods highlight the utility of the furan ring as a synthetic tool for building molecular complexity efficiently. rscf.ru
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions of the Furan (B31954) Ring
The furan ring in 1-(furan-2-yl)butan-2-one is susceptible to oxidation, a reaction that can be leveraged to synthesize valuable chemical intermediates.
The oxidation of furan derivatives often leads to the formation of furan-2-carboxylic acid and its derivatives. smolecule.com While specific studies on the direct oxidation of this compound to a corresponding carboxylic acid are not extensively detailed in the available literature, the oxidation of structurally similar furan compounds provides insight into this transformation. For instance, compounds such as (butan-2-yl)[1-(furan-2-yl)ethyl]amine (B13249930) and 1-(2-furyl)-1-butanol (B1334520) can be oxidized to yield furan-2-carboxylic acid derivatives. smolecule.com Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com The reaction typically involves the oxidative cleavage of the furan ring or modification of the side chain, ultimately leading to the carboxylic acid functionality at the 2-position of the furan. In some cases, oxidative rearrangement of related compounds like 4-(furan-2-yl)butan-2-ones can lead to the formation of other functionalized furans through spiro-intermediates. mdpi.comresearchgate.net
Table 1: Examples of Oxidation Products from Furan Derivatives This table is illustrative and based on the reactivity of similar furan compounds.
| Starting Material | Oxidizing Agent | Major Product |
| (Butan-2-yl)[1-(furan-2-yl)ethyl]amine | Potassium permanganate | Furan-2-carboxylic acid derivative |
| 1-(2-Furyl)-1-butanol | Not specified | Furan-2-carboxylic acid |
Reduction Reactions of the Ketone and Furan Moiety
The ketone group and the furan ring of this compound can be selectively or fully reduced under various hydrogenation conditions, leading to a range of products including alcohols and fully saturated ethers.
The hydrogenation of furan derivatives containing a ketone, such as the related compound 4-(furan-2-yl)butan-2-one, has been studied to understand the reaction pathways and achieve selective reduction of the different functional groups. nih.govrsc.org The process typically involves a sequence of hydrogenation steps, and the selectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov The reducible sites in this compound are the carbon-carbon double bonds within the furan ring and the carbon-oxygen double bond of the ketone.
While this compound does not have an exocyclic C=C bond, studies on similar compounds like 4-(furan-2-yl)but-3-en-2-one (B6264371) show that the exocyclic C=C bond is typically hydrogenated first to yield the saturated ketone, 4-(furan-2-yl)butan-2-one. rsc.orgresearchgate.net This initial step highlights the general reactivity trend where isolated double bonds are often reduced before the aromatic furan ring or the ketone group.
The hydrogenation of the furan ring in compounds like 4-(furan-2-yl)butan-2-one leads to the formation of the corresponding tetrahydrofuran (B95107) derivative, 4-(tetrahydrofuran-2-yl)butan-2-one. nih.govrsc.org This reaction is a critical step in the production of biofuels from biomass-derived furanics. rsc.org Over ruthenium catalysts, the hydrogenation of the furan ring is often observed to occur before the reduction of the ketone group. nih.gov The choice of catalyst is crucial; for example, nickel-palladium catalysts have shown efficacy in the room-temperature hydrogenation of furan compounds to their tetrahydrofuran analogs. researchgate.net
The reduction of the ketone group in this compound would yield the corresponding secondary alcohol, 1-(furan-2-yl)butan-2-ol. In the context of the multi-step hydrogenation of related compounds like furfural (B47365) acetone (B3395972) adducts, the reduction of the C=O group to a hydroxyl group is a key transformation. nih.govrsc.org Studies on 4-(furan-2-yl)butan-2-one show that the ketone can be reduced to the alcohol, 4-(furan-2-yl)butan-2-ol, before or after the hydrogenation of the furan ring, depending on the catalytic system. rsc.org For instance, with ruthenium catalysts, the furan ring is preferentially hydrogenated before the ketone. nih.gov Conversely, certain copper-based catalysts are known for their selectivity in hydrogenating the C=O bond while leaving the furan ring intact. acs.org The complete hydrogenation of a molecule like 4-(furan-2-yl)butan-2-one ultimately yields 4-(tetrahydrofuran-2-yl)butan-2-ol. nih.govrsc.org
Table 2: Potential Hydrogenation Products of this compound This table is illustrative and based on the reactivity of the analogous compound 4-(Furan-2-yl)butan-2-one.
| Reaction | Product |
| Selective C=O Group Reduction | 1-(Furan-2-yl)butan-2-ol |
| Selective Furan Ring Hydrogenation | 1-(Tetrahydrofuran-2-yl)butan-2-one |
| Full Hydrogenation | 1-(Tetrahydrofuran-2-yl)butan-2-ol |
Hydrogenation Pathways and Selectivity Control
Furan Ring Hydrogenation
Electrophilic Substitution Reactions on the Furan Ring
The furan ring is a π-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com This heightened reactivity is a defining characteristic of this compound. Electrophilic substitution on the furan nucleus generally proceeds via an addition-elimination mechanism. chemicalbook.com The attack of an electrophile on the ring creates a positively charged intermediate, often referred to as an arenium ion. chemicalbook.com
For 2-substituted furans like this compound, the substitution pattern is highly regioselective. The furan ring has two positions alpha to the oxygen (C2 and C5) and two beta positions (C3 and C4). The attachment of an electrophile at an alpha-carbon (C2 or C5) results in a more stable cationic intermediate because the positive charge can be delocalized over three resonating structures. chemicalbook.com In contrast, attack at a beta-carbon leads to a less stable intermediate with only two resonance structures. chemicalbook.com Since the C2 position in this compound is already substituted with the butanone side chain, electrophilic attack occurs preferentially at the C5 position. Common electrophilic substitution reactions anticipated for this compound include halogenation (using reagents like bromine) and nitration (with nitric acid). smolecule.com
Computational Chemistry and Mechanistic Elucidation
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, molecular structure, and reactivity that are often difficult to probe experimentally. royalsocietypublishing.org For furan-containing compounds, methods like Density Functional Theory (DFT) are employed to model molecular behavior and predict chemical properties. royalsocietypublishing.orgdntb.gov.ua
The study of reaction intermediates is crucial for elucidating reaction mechanisms. In silico examinations allow for the characterization of transient species that may not be directly observable. nih.gov A notable example relevant to the reactivity of butanone-substituted furans is the computational study of the formation of the 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion (NNKFI). nih.govresearchgate.net In these studies, energy minimization calculations on a precursor molecule, the 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) diazonium ion (NNKDI), demonstrated that certain conformations spontaneously led to the loss of a leaving group (dinitrogen) and the formation of the cyclic furanium ion intermediate. nih.govresearchgate.net This highlights how computational methods can predict and characterize the formation of key reactive intermediates, such as furanium ions, which could potentially arise from precursors like this compound under specific reaction conditions.
A fundamental step in computational analysis is the determination of the molecule's lowest energy three-dimensional structure. science.gov Using methodologies such as DFT with specific basis sets (e.g., B3LYP/6-311G**), researchers can calculate energy-optimized geometries. royalsocietypublishing.org Following optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra. science.gov
These calculations provide detailed information on bond lengths, angles, and the vibrational motions of the atoms. For instance, in computational studies of the related furanium ion NNKFI, specific vibrational modes involving the stretching of bonds near the reactive centers were identified. royalsocietypublishing.org This data is invaluable for interpreting experimental spectroscopic results and understanding bonding within the molecule.
Below is a table showing representative vibrational mode data calculated for the related furanium ion, NNKFI, which illustrates the type of information obtained from such analyses.
| Vibrational Motion Description | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311G**) | Calculated Wavenumber (cm⁻¹) (CCSD/6-31G*) |
| C5-O1 Stretch | 1585 | 1636 |
| C4-C5 Stretch | 1152 | 1184 |
This table presents illustrative data for the cis isomer of NNKFI to demonstrate the output of computational vibrational analysis. royalsocietypublishing.org
To predict how a molecule will interact with other reagents, computational chemists analyze its electronic properties. researchgate.net The molecular electrostatic potential (ESP) surface is a map of the charge distribution on the molecule's electron density surface. nih.gov It visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net
For a more quantitative measure of reactivity at specific atomic sites, local Fukui indices are calculated. nih.gov These indices are derived from conceptual DFT and help to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net In the computational analysis of the furanium ion NNKFI, the ESP surface and Fukui indices revealed a delocalization of positive charge across the furanium moiety and significant carbocation character at the C5 atom, confirming it as the primary site for nucleophilic attack. nih.govresearchgate.net
Computational studies have provided direct evidence for the mechanistic pathway of furanium ion formation from precursors containing a butanone side chain. nih.govresearchgate.net The investigation into the transformation of NNKDI into the furanium ion NNKFI serves as a significant case study. nih.gov By mapping the rotational potential energy surface of the butanone side chain, researchers found that conformers positioning the carbonyl oxygen in proximity to the terminal carbon of the chain could lead to an intramolecular reaction. researchgate.net This proximity, combined with an electrostatic attraction between the oxygen and a positively charged nitrogen group, facilitated the cyclization and subsequent loss of dinitrogen gas to form the stable furanium ring structure. nih.govresearchgate.net Such in silico findings suggest that intramolecular cyclization to form a furanium ion could be a plausible reaction pathway for this compound derivatives if the side chain is appropriately modified with a suitable leaving group.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(Furan-2-yl)butan-2-one, both ¹H and ¹³C NMR are employed to assign the specific resonances of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the butanone side chain.
The furan ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 (H-5) is expected to be the most downfield, followed by the protons at positions 3 (H-3) and 4 (H-4). The methylene (B1212753) protons adjacent to the furan ring (C1-H) and the ketone (C2), as well as the ethyl group protons (C3-H₂ and C4-H₃), will have characteristic chemical shifts and splitting patterns due to spin-spin coupling.
Based on analogous furan derivatives and general chemical shift principles, the following assignments can be predicted:
Furan Protons (H-3, H-4, H-5): These protons typically resonate between δ 6.0 and 7.5 ppm. The H-5 proton, being adjacent to the ring oxygen, usually appears at the lowest field (most deshielded), around δ 7.3-7.4 ppm as a multiplet. The H-3 and H-4 protons will appear further upfield.
Methylene Protons (C1-H₂): The two protons on the carbon adjacent to the furan ring are expected to appear as a singlet or a finely split multiplet around δ 3.7 ppm.
Ethyl Protons (C3-H₂ and C4-H₃): The methylene protons of the ethyl group are anticipated to be a quartet around δ 2.4-2.5 ppm, coupled to the adjacent methyl protons. The terminal methyl protons should appear as a triplet around δ 1.0-1.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 (Furan) | ~7.35 | m |
| H-3 (Furan) | ~6.3 | m |
| H-4 (Furan) | ~6.2 | m |
| C1-H₂ | ~3.7 | s |
| C3-H₂ | ~2.45 | q |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.
The carbonyl carbon (C-2) is the most deshielded and will appear significantly downfield, typically in the range of δ 205-210 ppm. mdpi.com The carbons of the furan ring have characteristic shifts in the aromatic region (δ 100-150 ppm). The sp²-hybridized carbons of the furan ring generally absorb between δ 110 and 152 ppm. libretexts.org The aliphatic carbons of the butanone chain will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~208 |
| C-2' (Furan) | ~151 |
| C-5' (Furan) | ~143 |
| C-3' (Furan) | ~111 |
| C-4' (Furan) | ~108 |
| C-1 | ~44 |
| C-3 | ~36 |
Deuterium (B1214612) labeling is a powerful technique used to confirm signal assignments in NMR spectra and to probe reaction mechanisms. In the context of this compound, selective deuteration at specific positions would cause the corresponding signals in the ¹H NMR spectrum to disappear, confirming their assignment. For instance, deuteration of the C-1 methylene group would lead to the disappearance of the signal around δ 3.7 ppm.
Furthermore, deuterium isotope shifts in ¹³C NMR can provide subtle structural information. While no specific deuterium labeling studies have been published for this compound, research on related furanones demonstrates the utility of this method. For example, studies on dihydro-2(3H)furanones have utilized deuterium to synthesize labeled isotopomers, aiding in the complete characterization of these molecules. vulcanchem.com Similarly, deuterium-labeling experiments have been crucial in elucidating the enzymatic formation pathways of flavor compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone. nih.gov Such studies confirm reaction mechanisms by tracing the position of the deuterium label in the final product. nih.gov
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ketone carbonyl group (C=O).
C=O Stretch: A very strong and sharp absorption is expected in the region of 1700-1725 cm⁻¹. For the closely related isomer, 4-(2-Furyl)-2-butanone, this peak is observed at approximately 1715 cm⁻¹, and a similar value is expected for this compound. oup.comechemi.com
C-H Stretches: Absorptions due to sp² C-H stretching of the furan ring are anticipated just above 3000 cm⁻¹, while sp³ C-H stretching from the butanone chain will appear just below 3000 cm⁻¹.
C-O-C Stretch: The furan ring's C-O-C stretching vibrations typically produce a strong band around 1250 cm⁻¹. mdpi.com
C=C Stretches: The aromatic C=C bonds of the furan ring will show absorptions in the 1500-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | ~1715 | Strong |
| Furan Ring | C-H Stretch | >3000 | Medium |
| Alkyl Chain | C-H Stretch | <3000 | Medium-Strong |
| Furan Ring | C=C Stretch | ~1500-1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and structure.
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound shows a molecular ion peak (M⁺˙) corresponding to its molecular weight (138.16 g/mol ). nih.govnist.gov
The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for furan-containing ketones involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements.
Molecular Ion Peak: A peak at m/z = 138 corresponds to the intact molecular ion. nih.gov
α-Cleavage: Cleavage of the bond between C2 and C3 would result in an acylium ion at m/z = 57 (CH₃CH₂CO⁺). Cleavage of the bond between C1 and C2 would lead to the formation of a furfuryl cation radical fragment.
McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen is possible, which would involve the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol radical.
Furfuryl Ion: A very prominent peak is expected at m/z = 81, corresponding to the stable furfuryl cation, formed by cleavage of the C1-C2 bond and loss of the propanoyl group.
The NIST mass spectrometry database shows a prominent peak for this compound, confirming its fragmentation pattern. nih.gov
Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 138 | [M]⁺˙ (Molecular Ion) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like this compound. nrel.gov This method separates chemical mixtures and identifies the components at a molecular level. In studies of food and natural products, GC-MS has been instrumental in identifying this compound in various matrices. For instance, it has been detected in the volatile profile of processed cream cheese models and malted grains. nih.govlcms.cz
The technique is also pivotal in studying the degradation and oxidative stability of furanic compounds. Research on alkylated furans as potential gasoline blendstocks utilized GC-MS to identify the volatile and semi-volatile degradation products, including this compound, that form during oxidation. nrel.gov The mass spectrum of this compound obtained from GC-MS analysis shows a characteristic fragmentation pattern, with top peaks at m/z values of 57 and 81, which aids in its unambiguous identification. nih.gov
The retention index, a key parameter in GC, helps in the identification of compounds. For this compound, the Kovats retention index has been experimentally determined on standard polar columns, with reported values around 1584. nih.gov
A study on the volatile compounds in minced cutlets also identified 1-(furan-2-yl)ethanone, a related furan derivative, highlighting the utility of GC-MS in analyzing complex food aromas. tandfonline.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass. For this compound, with a molecular formula of C₈H₁₀O₂, the calculated exact mass is 138.068079557 Da. nih.gov
HRMS is frequently employed in synthetic chemistry to confirm the identity of newly synthesized compounds. For example, in the synthesis of various functionalized pyrroles and other heterocyclic compounds, HRMS was used to verify the mass of the products, ensuring the correct structures were obtained. thieme-connect.commdpi.com In a study describing the synthesis of substituted 4-(furan-2-yl)but-3-en-2-ones, HRMS was used to confirm the elemental composition of the synthesized molecules, such as C₂₀H₁₆ClO₂⁺ for 1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one. mdpi.com
X-Ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Analysis
Single crystal X-ray analysis allows for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. This technique was used to assign the stereochemistry of 4-hydroxy-2-cyclohexen-1-ones, which are products of the oxidative cyclization of furan-containing β-ketoesters. nih.gov Although a direct single-crystal structure of this compound was not found, the analysis of related molecules provides insight into the expected conformations and bonding. For instance, the crystal structure of 4-(4-Hydroxyphenyl)butan-2-one, a related butanone derivative, was determined to be orthorhombic with a Pna2₁ space group. iucr.org Such analyses are crucial for understanding structure-property relationships.
In the synthesis of complex molecules, single crystal X-ray diffraction is the definitive method for structure elucidation. For example, the structure of a 3-(diphenylphosphoryl)-1-(furan-2-yl)-2-(pyridin-2-yl)propan-1-one derivative was confirmed by single crystal X-ray analysis. rsc.org
Physicochemical Properties of Catalysts via XRD
Powder X-ray Diffraction (PXRD) is a key tool for characterizing the physicochemical properties of heterogeneous catalysts used in the synthesis and transformation of furan derivatives. lidsen.com In the synthesis of furan derivatives from glucose, PXRD was used to characterize the structure of nano metal oxide framework catalysts. lidsen.com Similarly, in the hydrogenation of furfural (B47365), XRD analysis revealed the different crystalline phases present in various Cu-SiO₂ nanocatalysts, which correlated with their catalytic activity and product selectivity. bohrium.com
Studies on the synthesis of furans using biosynthesized silver nanostructures also employed XRD to characterize the catalyst. nanochemres.org Furthermore, in the hydrodeoxygenation of furfurylideneacetone, XRD was used to evaluate the physicochemical properties of Ni/Al₂O₃-ZrO₂ and Ni/SiO₂-ZrO₂ catalysts, where this compound was identified as a reaction product. researchgate.net The XRD patterns help in identifying the crystalline structure and dispersion of the active metal species on the support material, which are critical factors for catalytic performance. rsc.org
Applications in Advanced Materials and Chemical Intermediates
Precursor in Polymer and Material Science Applications
The incorporation of furan (B31954) derivatives into polymers is a burgeoning area of material science, driven by the desire to create sustainable, functional, and advanced materials. The furan moiety in compounds like 1-(Furan-2-yl)butan-2-one is the key to their utility as polymer precursors. solubilityofthings.com Furan-based polymers can exhibit properties comparable or even superior to their petrochemical-based counterparts. acs.org
The furan ring's diene character allows it to undergo reversible Diels-Alder reactions, a powerful tool for creating self-healing thermosets and re-workable materials. mdpi.comresearchgate.net This chemistry enables the formation of crosslinked networks that can be broken and reformed with thermal stimuli, imparting reparable and shape-memory properties to the final material. mdpi.com While direct polymerization of this compound is not widely documented, its structure is emblematic of the type of furan-containing monomers that contribute to advanced polymer synthesis. For instance, furan groups are chemically grafted onto polyketone backbones using reactions like the Paal-Knorr synthesis, which can then be crosslinked with agents like bismaleimides. mdpi.com
Furthermore, furan derivatives serve as bio-based building blocks for high-performance plastics like polyesters and polyamides. acs.orgresearchgate.net The compound 2,5-Furandicarboxylic acid (FDCA), for example, is a well-known bio-based monomer used to produce poly(ethylene furanoate) (PEF), a renewable alternative to petroleum-based PET. acs.org The presence of both a furan ring and a ketone group in this compound provides two distinct sites for potential polymerization reactions, suggesting its applicability in creating novel furan-based resins and poly(aryl ether ketone)s (PAEKs) with desirable thermal or mechanical properties. solubilityofthings.comgfzxb.org
Table 1: Potential Polymerization Reactions Involving Furan Ketone Structures
| Reaction Type | Functional Group Involved | Potential Polymer Product | Key Features |
|---|---|---|---|
| Diels-Alder Reaction | Furan Ring (as diene) | Reversible Thermosets | Self-healing, Shape-memory |
| Polycondensation | Ketone Group (after modification) | Polyesters, Polyamides | Bio-based alternatives to PET, Nylon |
Synthetic Utility as an Intermediate in Complex Molecule Preparation
The dual functionality of this compound and its isomers makes it an invaluable intermediate in organic synthesis for the construction of more complex molecular architectures. solubilityofthings.com The compound serves as a versatile building block, allowing for a variety of chemical transformations at both the furan ring and the ketone group.
A significant application is its role in hydrogenation reactions. For example, the related compound furfuralacetone, which is 4-(furan-2-yl)-3-buten-2-one, is first hydrogenated to yield 4-(furan-2-yl)butan-2-one. rsc.orgnih.gov This saturated ketone then acts as a key intermediate that can be selectively hydrogenated further. rsc.org Depending on the catalyst and reaction conditions, either the furan ring is reduced to a tetrahydrofuran (B95107) ring, yielding 4-(tetrahydrofuran-2-yl)butan-2-one, or the ketone group is reduced to an alcohol, forming 4-(furan-2-yl)butan-2-ol. rsc.org These products are precursors to potential biofuels and other valuable chemicals. rsc.org
The reactivity of the ketone group is also exploited in condensation reactions and for the synthesis of other heterocyclic systems. Research has shown that 4-(furan-2-yl)butan-2-one can be converted into its corresponding oxime. researchgate.net These oximes are considered analogues of acyclic monoterpenes and have applications in flavor and fragrance chemistry. researchgate.net In other synthetic schemes, the butanone moiety can participate in reactions to form larger ring systems. For instance, 2-butanone (B6335102) can react with furfural (B47365) and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) to synthesize substituted piperidines, demonstrating a pathway for creating complex nitrogen-containing heterocycles. lupinepublishers.com The furan ring itself can be transformed; for example, furanones can be used as starting materials to synthesize pyridazinones and pyrrol-2-ones. nih.gov
Table 2: Examples of Complex Molecules Synthesized from Furan Butanone Intermediates
| Starting Intermediate | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 4-(Furan-2-yl)butan-2-one | Hydrogenation | Saturated Ketones/Alcohols | rsc.org |
| 4-(Furan-2-yl)butan-2-one | Oximation | Terpene Analogues | researchgate.net |
| 3-(Furan-2-yl)propan-1-ones | Oxidative Cyclization | Polysubstituted Furans | researchgate.net |
The versatility of this compound as a synthetic intermediate is rooted in its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, making it a valuable component in the synthetic chemist's toolbox for accessing a diverse array of complex molecules.
Biological and Medicinal Chemistry Research Applications
Investigations into Antimicrobial Activities
The furan (B31954) scaffold is a well-established pharmacophore in the development of antimicrobial agents. utripoli.edu.ly While specific studies focusing solely on 1-(Furan-2-yl)butan-2-one are limited, extensive research on structurally related furan derivatives demonstrates their potential to combat various pathogens.
Derivatives incorporating the furan moiety have shown broad-spectrum antibacterial action. For instance, certain 3-aryl-3-(furan-2-yl) propanoic acid derivatives have been effective in suppressing the growth of Escherichia coli. utripoli.edu.ly Similarly, novel furan-based chalcones have demonstrated activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov In one study, a specific 3-furan-1-thiophene-based chalcone, compound AM4, produced significant inhibition zones of 27.13 mm and 23.30 mm against S. pyogenes and P. aeruginosa, respectively. nih.gov
Furthermore, the synthesis of carbamothioyl-furan-2-carboxamide derivatives has yielded compounds with notable antimicrobial effects. mdpi.com One such derivative, possessing a 2,4-dinitrophenyl group, exhibited significant inhibition against multiple bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. mdpi.com Another study highlighted furan derivatives with a rhodanine (B49660) moiety, which showed potent activity against various Gram-positive bacteria, including multidrug-resistant isolates, with MIC values between 2 and 16 μg/mL. researchgate.net These findings underscore the versatility of the furan core in designing new antimicrobial agents. utripoli.edu.lymdpi.com
Research on Anticancer Properties
The furan nucleus is a key structural motif in many compounds investigated for their anticancer properties. jrespharm.comutripoli.edu.ly Research has shown that derivatives containing this heterocyclic ring can exhibit significant cytotoxic effects against various cancer cell lines. jrespharm.commdpi.com
Studies on carbohydrazide (B1668358) derivatives featuring a furan moiety have revealed promising anticancer activity. jrespharm.com For example, one compound with fluoro and nitro substituents (compound 3e) demonstrated a potent effect on human A549 lung cancer cells, with a 50% inhibitory concentration (IC50) value of 43.38 µM, while showing no significant cytotoxicity towards normal fibroblast cells. jrespharm.com
Similarly, newly synthesized carbamothioyl-furan-2-carboxamide derivatives were assessed for their anticancer potential against several human cancer cell lines. mdpi.com A derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 μg/mL. mdpi.com The activity of these compounds was found to be significant when tested against HepG2, Huh-7, and MCF-7 cell lines. mdpi.com
The table below summarizes the anticancer activity of selected furan derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
| Carbohydrazide | Compound 3e (fluoro and nitro substituted) | A549 (Lung) | IC50 | 43.38 µM | jrespharm.com |
| Carbamothioyl-furan-2-carboxamide | p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | Cell Viability | 33.29% at 20 µg/mL | mdpi.com |
| 3-Furan-1-thiophene-based chalcone | Compound AM4 | Breast Cancer | IC50 | 19.354 µg/mL | nih.gov |
These results indicate that the furan ring is a valuable component in the design of novel chemotherapeutic agents, with the potential for developing selective and effective treatments. jrespharm.com
Enzyme Inhibition Studies
Furan-containing compounds are actively investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. evitachem.comtandfonline.com The structural features of these derivatives allow them to interact with enzyme active sites, modulating their function. smolecule.com
A significant area of research for furan derivatives is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netmdpi.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are sought after for cosmetic and therapeutic applications. researchgate.net A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to this compound, have been synthesized and evaluated as potent tyrosinase inhibitors. mdpi.comnih.gov
In these studies, a derivative with a 2,4-dihydroxyphenyl group (compound 8) showed exceptionally potent inhibitory activity against mushroom tyrosinase. mdpi.comnih.govresearchgate.net Its IC50 values were 0.0433 µM (for monophenolase activity) and 0.28 µM (for diphenolase activity), significantly lower than the standard inhibitor, kojic acid. mdpi.comnih.gov Enzyme kinetics studies revealed that this compound acts as a mixed-type inhibitor. researchgate.netnih.gov Further investigations in B16F10 melanoma cells confirmed that it could attenuate melanin synthesis and decrease cellular tyrosinase activity and expression levels. researchgate.netnih.gov
The table below details the tyrosinase inhibitory activity of a lead furan-chalcone derivative compared to a standard inhibitor.
| Compound | Substrate | Inhibition Metric | Value | Reference |
| Compound 8 ((E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one) | L-tyrosine (monophenolase) | IC50 | 0.0433 ± 0.0016 µM | mdpi.com |
| L-DOPA (diphenolase) | IC50 | 0.28 ± 0.01 µM | mdpi.com | |
| Ki (inhibition constant) | 0.012 µM / 0.165 µM | nih.gov | ||
| Kojic Acid (Standard) | L-tyrosine (monophenolase) | IC50 | 19.97 ± 0.36 µM | mdpi.com |
| L-DOPA (diphenolase) | IC50 | 33.47 ± 0.05 µM | mdpi.com |
These findings highlight the potential of furan-based compounds as effective agents for regulating pigmentation. nih.gov
Interaction with Biological Targets
The biological activity of this compound and its derivatives is fundamentally linked to their ability to interact with specific molecular targets within biological systems. smolecule.comsmolecule.com The chemical structure, particularly the furan ring and associated functional groups, dictates the nature of these interactions. jrespharm.comsmolecule.com
The furan moiety plays a critical role in binding to biological macromolecules. The oxygen atom in the heterocycle can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. jrespharm.com Additionally, the aromatic nature of the furan ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets. smolecule.comsmolecule.com
Molecular docking studies have provided insight into these interactions at an atomic level. For instance, in the case of tyrosinase inhibition by furan-chalcone derivatives, docking simulations indicated that the inhibitor can bind to both the catalytic and allosteric sites of the enzyme. nih.govresearchgate.net The analysis revealed specific interactions with key residues in the tyrosinase active site, such as ASN260 and MET280. researchgate.netresearchgate.net In other studies, furan-based chalcones designed as anticancer agents were shown through in silico models to bind effectively to the active pockets of target proteins like tubulin and glucosamine-6-phosphate synthase, supporting the in vitro findings. nih.gov These molecular interactions are crucial for the observed biological effects, such as enzyme inhibition or cytotoxicity. nih.govnih.gov
Drug Development Potential
The diverse biological activities demonstrated by derivatives of this compound highlight their significant potential for drug development. mdpi.comsmolecule.com The furan scaffold serves as a versatile starting point for the synthesis of new therapeutic agents. scispace.comsmolecule.com
The potent and broad-spectrum antimicrobial activity of various furan derivatives suggests their promise as a source of new antibiotics, potentially addressing the challenge of drug-resistant pathogens. nih.govmdpi.com The demonstrated cytotoxicity of furan-based compounds against various cancer cell lines, coupled with selectivity for cancer cells over normal cells in some cases, marks them as promising candidates for the development of novel anticancer drugs. jrespharm.commdpi.com
Furthermore, the remarkable efficacy of furan-chalcones as tyrosinase inhibitors suggests their potential use in dermatology and cosmetics as anti-pigmentation agents. nih.gov The ability to systematically modify the core structure allows for the optimization of activity and the exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. ontosight.ai The collective research indicates that furan-containing molecules could serve as valuable lead compounds in the discovery of new drugs for a range of diseases. nih.govmdpi.comnih.gov
Role in Flavor Chemistry and Sensory Analysis
The compound has been identified in roasted coffee, specifically in capsule-brewed espresso, contributing to its complex aroma. nih.gov More than 900 volatile components have been identified in roasted coffee, and it is the combination of these compounds in specific proportions that creates the characteristic coffee aroma. nih.gov Studies have also detected this compound in malted grain extracts, which are analyzed to understand the flavor profiles resulting from different malting processes. lcms.cz The analysis of such extracts helps in identifying key analytes responsible for specific flavor notes, including those arising from caramelization and Maillard reactions. lcms.cz Furthermore, it has been reported in Perilla frutescens, a plant in the mint family. nih.gov
The organoleptic properties of the closely related isomer, 4-(Furan-2-yl)butan-2-one, which is also found in food, have been described as having a spicy and caramellic odor with a weak furanic taste. flavscents.com This isomer is noted for its spicy caramel (B1170704) aroma and is found in beef and coffee. flavscents.com
The table below summarizes the natural occurrence of this compound and its isomer as reported in various food and natural products.
Table 1: Documented Occurrence of Furan-yl-butan-ones in Food and Natural Products
| Compound Name | CAS Number | Found In |
|---|---|---|
| This compound | 4208-63-3 | Espresso Coffee nih.gov, Malted Grain lcms.cz, Perilla frutescens nih.gov |
Sensory analysis and chemical characterization often rely on instrumental techniques like gas chromatography-mass spectrometry (GC-MS). The Kovats Retention Index (KI) is a key parameter used to identify volatile compounds. The experimental KI values for this compound have been determined on different stationary phases, which aids in its identification in complex food matrices.
Table 2: Sensory and Analytical Data for Furan-yl-butan-ones
| Compound | Parameter | Value/Description | Source |
|---|---|---|---|
| This compound | Kovats Retention Index (Standard Polar Column) | 1584 | lcms.cznih.gov |
| This compound | Kovats Retention Index (SUPELCO®-Wax Column) | 1604 | nih.gov |
| 4-(Furan-2-yl)butan-2-one | Odor Profile | Spicy, caramellic | flavscents.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
While established methods for synthesizing 1-(Furan-2-yl)butan-2-one exist, future research will likely concentrate on developing more innovative and efficient synthetic routes. A key area of interest is the use of biomass-derived precursors, such as furfural (B47365), to create this compound. ucl.ac.ukrsc.org One potential approach involves the oxidative rearrangement of related furan (B31954) derivatives. For instance, research on 4-(furan-2-yl)butan-2-ones has shown they can be converted to functionalized furans through an oxidative process involving a key spiro-intermediate. mdpi.com Exploring similar transformations for this compound could yield novel and efficient synthetic pathways. Another promising direction is the application of cascade reactions in environmentally benign solvents like water, which has been successfully used for creating substituted benzene (B151609) rings from furfurals. ucl.ac.uk Investigating condensation reactions, such as those between a thioamide and an appropriate α-bromoketone, could also open up new synthetic possibilities for this class of compounds. nih.gov
In-depth Studies on Biological Mechanisms of Action
A significant gap in the current understanding of this compound lies in its precise biological mechanisms of action. Future studies should aim to elucidate how this molecule interacts with biological systems at a molecular level. The electron-rich nature of the furan ring suggests it can participate in various biochemical reactions. Research on positional isomers, such as 4-(2-Furyl)butan-2-one, indicates potential interactions with crucial enzyme systems like cytochrome P450 and the ability to modulate inflammatory pathways through transcription factors such as NF-κB. Future investigations could explore whether this compound exhibits similar activities. The furan moiety's capacity for π-π stacking and the carbonyl group's potential for hydrogen bonding are key features that could govern its interactions with enzyme active sites and cellular receptors. smolecule.com Targeted studies on its effect on specific enzymes, such as proteases like Falcipain-2, which is a known target for other furan derivatives, could reveal potential therapeutic applications, for instance, in antimalarial research. huji.ac.il
Exploration of New Derivatives for Enhanced Bioactivity
The structural scaffold of this compound is a promising starting point for the synthesis of new derivatives with potentially enhanced or novel biological activities. By modifying the furan ring or the butanone side chain, researchers can systematically explore the structure-activity relationship (SAR). For example, the introduction of a rhodanine (B49660) moiety to furan structures has been shown to produce compounds with potent antibacterial activity against multidrug-resistant strains. researchgate.net Similarly, creating chalcone-like derivatives, such as (E)-1-(furan-2-yl)prop-2-en-1-ones with various substitutions, has yielded potent tyrosinase inhibitors. mdpi.com The development of pyrrolidine-based derivatives has also led to the discovery of inhibitors for targets like ST2, which is relevant for treating conditions such as graft-versus-host disease. nih.gov These examples underscore the vast potential for creating a diverse library of derivatives for applications in pharmaceuticals and agrochemicals. smolecule.com
| Derivative Class | Potential Bioactivity | Research Finding |
| Rhodanine-Furan Hybrids | Antibacterial | Showed potent inhibitory activity against multidrug-resistant bacteria. researchgate.net |
| Furan Chalcones | Enzyme Inhibition | Acted as potent tyrosinase inhibitors, with activity dependent on substitution patterns. mdpi.com |
| Pyrrolidine Derivatives | Immunomodulatory | Functioned as inhibitors of the ST2 protein, relevant in inflammatory diseases. nih.gov |
| Benzofuran Analogs | Anticancer, Antidiabetic | Exhibited cytotoxicity against cancer cell lines and α-glucosidase inhibitory activity. actascientific.com |
Advanced Computational Modeling for Structure-Activity Relationships
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of new derivatives, guiding synthetic efforts towards more promising candidates. ljmu.ac.ukresearchgate.net Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how these molecules bind to specific biological targets. mdpi.com For instance, these methods have been used to successfully predict the binding mode of furan-containing tyrosinase inhibitors, elucidating the key interactions responsible for their potency. mdpi.com Applying these computational techniques, including Comparative Molecular Field Analysis (CoMFA), can help in the rational design of new derivatives with improved affinity and selectivity for targets such as parasitic proteases. huji.ac.il
| Computational Technique | Application in Furan Derivative Research | Reference |
| QSAR | Predicting toxicity and skin sensitization potency of related chemical structures. | ljmu.ac.uk |
| Molecular Docking | Simulating the binding of furan chalcones to the active site of mushroom tyrosinase. | mdpi.com |
| Molecular Dynamics (MD) | Analyzing the stability and conformational changes of the protein-ligand complex over time. | mdpi.com |
| DFT (Density Functional Theory) | Investigating electronic properties and reactivity to inform structure-activity relationships. | researchgate.net |
| CoMFA | Developing 3D-QSAR models for designing novel inhibitors of parasitic enzymes. | huji.ac.il |
Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. ucl.ac.uk A key strategy is the utilization of renewable biomass as a starting material. mdpi.com For example, processes that convert N-acetylglucosamine or furfural, both derivable from biomass, into furan-containing compounds represent a significant step towards sustainability. rsc.orgmdpi.com The use of water as a solvent and the development of catalytic systems that can be easily recovered and reused, such as ruthenium nanoparticles on a CO2-responsive support, are also promising areas of investigation. ucl.ac.uknih.gov Furthermore, employing hydrodeoxygenation (HDO) reactions over robust, reusable catalysts can provide greener pathways for producing furan-based chemicals and biofuels. rsc.org These approaches not only reduce the environmental impact but can also lead to more cost-effective and efficient production processes.
Q & A
What are the established synthetic pathways for 1-(furan-2-yl)butan-2-one in medicinal chemistry applications?
A three-step synthesis is commonly employed:
Thiosemicarbazide formation : Reacting aromatic aldehydes with thiosemicarbazide under acidic conditions.
Oxidative cyclization : Using FeCl₃ in citric acid medium to form 5-phenyl-1,3,4-thiadiazole-2-amine.
Condensation : Reacting the thiadiazole amine with furfural in concentrated H₂SO₄/DMF to yield the final Schiff base derivative.
This method ensures regioselectivity and structural fidelity, critical for subsequent bioactivity testing .
How can researchers validate the structural integrity of this compound derivatives?
Key analytical techniques include:
- IR spectroscopy : Confirming functional groups (e.g., C=N stretch at ~1615 cm⁻¹, C-S-C at ~740 cm⁻¹).
- ¹H NMR : Identifying proton environments (e.g., azomethine proton at δ 8.46 ppm, aryl protons at δ 7.01–7.96 ppm).
- Mass spectrometry : Verifying molecular ion peaks (e.g., m/z 255 for the base compound).
These methods ensure structural consistency before biological assays .
What computational strategies are used to predict the antitubercular activity of this compound derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Predicts bioactivity based on SAR analysis of 35,000+ compounds. A Pa (Probability of Activity) >0.7 suggests high experimental validation potential.
- Molecular docking : Energy minimization of protein-ligand complexes (e.g., enoyl-ACP reductase, PDB:2H7M) using UFF and PM3 methods. Docking scores (e.g., -11.7 kcal/mol) correlate with inhibitory potential .
How can discrepancies between predicted (PASS) and experimental bioactivity data be resolved?
- Case example : A derivative with Pa = 0.8 (high predicted activity) might show moderate MIC (3.3 µg/mL), while another with Pa = 0.6 exhibits superior MIC (3.1 µg/mL).
- Resolution : Perform dose-response assays to refine IC₅₀ values and analyze molecular interactions (e.g., hydrogen bonding with Tyr158, steric effects with Met103) to identify unmodeled factors .
What structural modifications enhance the inhibitory activity of this compound against enoyl-ACP reductase?
- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) substituents on the phenyl ring improve binding (MIC = 3.1–12.5 µg/mL).
- Avoid electron-donating groups (EDGs) : Methoxy (-OCH₃) groups reduce activity due to unfavorable interactions with the enzyme’s hydrophobic pocket .
How is molecular docking optimized for this compound derivatives?
- Protein preparation : Remove water molecules and co-crystallized ligands from PDB structures (e.g., 2H7M). Add hydrogen atoms and minimize energy using UFF.
- Ligand preparation : Geometry optimization via PM3 semi-empirical methods.
- Active site definition : Use Q-SiteFinder to identify residues (e.g., Tyr158, Met103) critical for hydrogen bonding and hydrophobic interactions .
What in vitro assays are recommended for evaluating antitubercular activity?
- Microplate Alamar Blue assay : Measures bacterial viability via fluorescence.
- MIC determination : Test compound dilutions against M. tuberculosis H37Rv. For example, derivatives with MIC ≤6.25 µg/mL are considered potent .
How do researchers integrate computational and experimental data to prioritize compounds?
- Step 1 : Screen derivatives using PASS to shortlist candidates with Pa >0.5.
- Step 2 : Validate top candidates via molecular docking and MIC assays.
- Step 3 : Correlate docking scores (e.g., binding energy) with MIC to refine SAR models .
What are the key challenges in crystallizing this compound-protein complexes?
- Crystal stability : The compound’s hydrophobic furan moiety may disrupt crystal packing.
- Solution : Use PEG-based cryoprotectants and optimize pH (6.5–7.5) to stabilize protein-ligand interactions .
How can researchers address low reproducibility in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
